N-(3-bromobenzyl)-2-chloroacetamide
Overview
Description
“N-(3-bromobenzyl)-2-chloroacetamide” is a chemical compound with the molecular weight of 228.09 .
Molecular Structure Analysis
The structure of a similar compound, N-(3-bromobenzyl) noscapine (N-BBN), was elucidated by X-ray crystallography . This compound was synthesized by introducing modification at site B (‘N’ in isoquinoline unit) and a bromo group at the 9th position of the parent compound noscapine .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Application in Organic Synthesis
One of the scientific research applications of compounds similar to N-(3-bromobenzyl)-2-chloroacetamide involves their use in the synthesis of optically active organic compounds. For instance, N-benzylchloroacetamide, a compound with structural similarities, has been utilized in the synthesis of optically active alanine. This process involves the treatment of N-benzylchloroacetamide with sodium hydride, leading to the formation of N,N′-dibenzyldiketopiperazine, which is then converted to glycine after hydrolysis and hydrogenolysis. This method has shown the ability to produce optically active alanine with varying optical purities depending on the chiral centers used in the synthesis process (Okawara & Harada, 1973).
Inhibition of DNA Topoisomerases
Another application area is in the inhibition of DNA topoisomerases, enzymes critical for DNA replication and transcription. Novel indolyl quinoline analogs, which share structural features with this compound, have been synthesized and shown to inhibit the relaxation and decatenation reactions catalyzed by type I and type II DNA topoisomerases of Leishmania donovani. These compounds, including variants with bromo substituents, act as "dual inhibitors" and have been suggested as potential leads for drug design against human leishmaniasis (Ray et al., 1997).
Antimicrobial Activity
Additionally, compounds structurally related to this compound have been explored for their antimicrobial properties. For example, the synthesis and application of N-(4-bromo-2-methylphenyl)-2-chloroacetamide (BMPCA) have been studied, with findings indicating that BMPCA exhibits excellent microbiocidal activity in coatings. This suggests potential applications of similar compounds in antimicrobial coatings or treatments (Yu-hong & Joint, 2002).
Mechanism of Action
Target of Action
The primary target of N-(3-bromobenzyl)-2-chloroacetamide is tubulin . Tubulin is a globular protein that polymerizes into microtubules, which are key components of the cell’s cytoskeleton. Microtubules play crucial roles in maintaining cell shape, enabling cell motility, and segregating chromosomes during cell division .
Mode of Action
this compound interacts with tubulin, perturbing its tertiary structure . It does disrupt the normal architecture of microtubules within cells .
Biochemical Pathways
The interaction of this compound with tubulin affects the dynamics of microtubule assembly, which is a critical process in cell division . By disrupting microtubule architecture, the compound can inhibit the proliferation of cancer cells .
Result of Action
this compound has been found to inhibit the viability of cancer cells effectively . It shows a strong inhibition of the clonogenic potential of an aggressively metastatic breast tumor cell line, MDA-MB-231 . The compound’s action results in a peculiar type of disruption of normal microtubule architecture within cells .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-2-chloroacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c10-8-3-1-2-7(4-8)6-12-9(13)5-11/h1-4H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHTYACKZPPLMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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